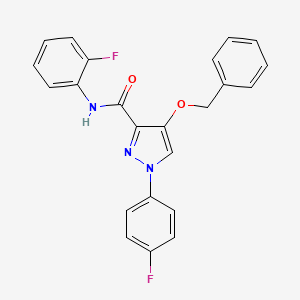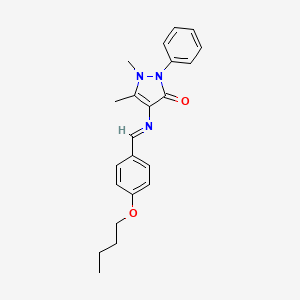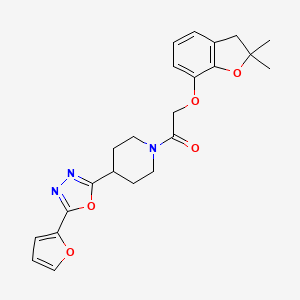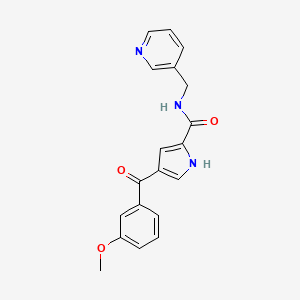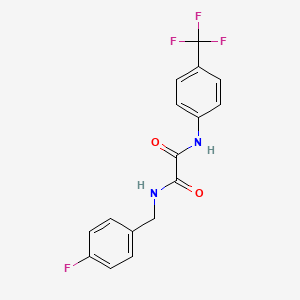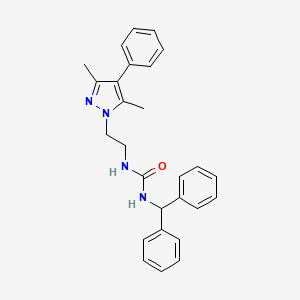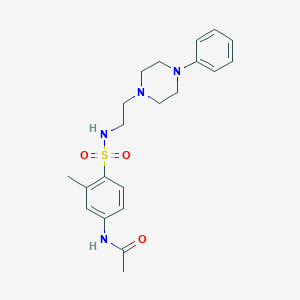
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C27H28N4O2S and its molecular weight is 472.61. The purity is usually 95%.
BenchChem offers high-quality N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide and related compounds have been explored for their antimicrobial properties. Studies have shown that certain derivatives, including thiazole and thiazolidinone ring-containing compounds, exhibit potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against various fungal strains. These findings suggest potential therapeutic applications for treating microbial infections (Desai, Rajpara, & Joshi, 2013; Bektaş et al., 2007; Desai, Rajpara, & Joshi, 2013).
Anticancer Potential
Research into the anticancer potential of N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide derivatives has yielded promising results. Certain synthesized derivatives have demonstrated significant anticancer activity against a panel of cancer cell lines, indicating potential applications in cancer therapy. The mechanism behind their anticancer properties is a subject of ongoing research, with studies exploring various aspects such as molecular stabilities, conformational analyses, and molecular docking studies to understand their interaction with biological targets (Karayel, 2021; Bekircan et al., 2008).
Neuropharmacological Effects
The neuropharmacological effects of benzamide derivatives, including those related to N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide, have been explored in various studies. These compounds have been examined for their potential as ligands for neuroreceptors, such as dopamine and serotonin receptors, which could have implications for the treatment of neurological disorders (Leopoldo et al., 2002; Plenevaux et al., 2000; Plenevaux et al., 2000).
Antioxidant Properties
Certain benzamide derivatives, potentially including N-((5-(Benzylthio)-4-(2-Ethyl-6-Methylphenyl)-4H-1,2,4-Triazol-3-Yl)Methyl)-4-Methoxybenzamide, have been studied for their antioxidant properties. These studies involve the synthesis and evaluation of N-arylbenzamides for their ability to inhibit oxidative processes, which could have implications for the treatment of oxidative stress-related diseases (Perin et al., 2018).
Propiedades
IUPAC Name |
N-[[5-benzylsulfanyl-4-(2-ethyl-6-methylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2S/c1-4-21-12-8-9-19(2)25(21)31-24(17-28-26(32)22-13-15-23(33-3)16-14-22)29-30-27(31)34-18-20-10-6-5-7-11-20/h5-16H,4,17-18H2,1-3H3,(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAYXRBBJXRQSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(benzylthio)-4-(2-ethyl-6-methylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

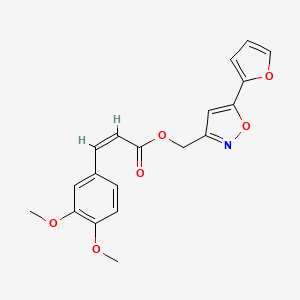

![5-{[(Difluoromethyl)sulfanyl]methyl}furan-2-carbaldehyde](/img/structure/B2561682.png)
![4-(dimethylamino)-2-{2-[(methoxyimino)methyl]-1H-pyrrol-1-yl}nicotinonitrile](/img/structure/B2561683.png)


